molecular formula C17H24FN3O2 B7539896 N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide

N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide

Cat. No. B7539896
M. Wt: 321.4 g/mol
InChI Key: XIVFILLKTGJKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide, also known as TFB-TBOA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been shown to have a number of potential applications in the field of neuroscience, including the study of synaptic plasticity, neurodegenerative diseases, and drug addiction.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide involves the inhibition of EAAT3, which is responsible for the reuptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is critical for maintaining normal synaptic function. By inhibiting EAAT3, this compound increases the concentration of extracellular glutamate, which can lead to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its inhibition of EAAT3. By increasing the concentration of extracellular glutamate, this compound can enhance synaptic transmission and plasticity. This can have a number of effects on neuronal function, including changes in learning and memory, drug addiction, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide is its potency and selectivity for EAAT3. This makes it a valuable tool for investigating the physiological and pathological functions of this transporter. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, its effects on other transporters and receptors in the brain are not well understood, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide. One area of interest is the development of new compounds that are even more potent and selective inhibitors of EAAT3. Another area of interest is the investigation of the role of EAAT3 in other neurological disorders, such as epilepsy and schizophrenia. Additionally, there is a growing interest in the development of drugs that target glutamate transporters as a potential treatment for a range of neurological disorders.

Synthesis Methods

N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The synthesis typically begins with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to produce N-tert-butyl-4-fluorobenzamide. This compound is then reacted with piperazine to produce N-tert-butyl-2-(4-fluorobenzoyl)piperazine, which is subsequently reacted with acetic anhydride to produce the final product, this compound.

Scientific Research Applications

N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide has been used extensively in scientific research to study the role of EAAT3 in the brain. It has been shown to be a potent and selective inhibitor of EAAT3, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter. This compound has been used to study the effects of glutamate reuptake on synaptic plasticity, learning and memory, and drug addiction. It has also been used to investigate the role of EAAT3 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-17(2,3)19-15(22)12-20-8-10-21(11-9-20)16(23)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFILLKTGJKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.